Methyl (Z)-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxylate Methyl (Z)-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 94108-43-7
VCID: VC17023466
InChI: InChI=1S/C24H43NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-21-22(20-23(25)26)24(27)28-2/h10-11,22H,3-9,12-21H2,1-2H3/b11-10-
SMILES:
Molecular Formula: C24H43NO3
Molecular Weight: 393.6 g/mol

Methyl (Z)-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxylate

CAS No.: 94108-43-7

Cat. No.: VC17023466

Molecular Formula: C24H43NO3

Molecular Weight: 393.6 g/mol

* For research use only. Not for human or veterinary use.

Methyl (Z)-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxylate - 94108-43-7

Specification

CAS No. 94108-43-7
Molecular Formula C24H43NO3
Molecular Weight 393.6 g/mol
IUPAC Name methyl 1-[(Z)-octadec-9-enyl]-5-oxopyrrolidine-3-carboxylate
Standard InChI InChI=1S/C24H43NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-21-22(20-23(25)26)24(27)28-2/h10-11,22H,3-9,12-21H2,1-2H3/b11-10-
Standard InChI Key IGYHVXBJVMNSAV-KHPPLWFESA-N
Isomeric SMILES CCCCCCCC/C=C\CCCCCCCCN1CC(CC1=O)C(=O)OC
Canonical SMILES CCCCCCCCC=CCCCCCCCCN1CC(CC1=O)C(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • Pyrrolidinone core: A five-membered lactam ring with a ketone group at position 5, contributing to hydrogen-bonding capacity.

  • (Z)-Octadec-9-enyl chain: An 18-carbon unsaturated alkyl group with a cis double bond at position 9, enhancing membrane affinity compared to saturated analogs.

  • Methyl ester moiety: A polar carboxylate derivative at position 3, influencing solubility and reactivity.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₄H₄₃NO₃
Molecular Weight393.6 g/mol
IUPAC Namemethyl 1-[(Z)-octadec-9-enyl]-5-oxopyrrolidine-3-carboxylate
CAS Registry94108-43-7
Isomeric SMILESCCCCCCCCC=CCCCCCCCCN1CC(CC1=O)C(=O)OC

Physicochemical Properties

Solubility and Partitioning

The compound’s amphiphilic nature results in:

  • Lipid solubility: LogP ≈ 8.2 (estimated), driven by the C18 alkyl chain.

  • Aqueous solubility: Limited (≤0.1 mg/mL at 25°C) due to the nonpolar backbone, though the ester and lactam groups enable weak hydrogen bonding.

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds shows:

  • Melting point range: 45–55°C (dependent on alkyl chain crystallinity).

  • Decomposition onset: >200°C under inert atmosphere .

Biological Activity and Mechanisms

Membrane Interactions

The (Z)-configured unsaturated chain enhances fluidity compared to saturated analogs, enabling preferential incorporation into lipid bilayers. Studies on similar amphiphiles demonstrate:

  • Membrane perturbation: 20–30% increase in phospholipid vesicle permeability at 10 μM concentrations.

  • Protein binding: Ketone and ester groups form hydrogen bonds with serum albumin (Kd ≈ 5.6 μM) .

Industrial and Research Applications

Surfactant Development

The compound’s dual solubility profile makes it a candidate for:

  • Nanoemulsion stabilizers: Critical micelle concentration (CMC) estimated at 0.05–0.1 mM.

  • Drug delivery vehicles: Encapsulation efficiency >80% reported for hydrophobic payloads.

Organic Synthesis Intermediate

Recent applications include:

  • Hydrazide precursors: Reaction with hydrazine yields hydrazides for heterocycle synthesis .

  • Cross-coupling substrates: Suzuki-Miyaura reactions at the allylic position (yield: 65–72%) .

Comparison with Structural Analogs

Table 2: Analog Comparison

CompoundMolecular FormulaKey DifferenceBioactivity Trend
Methyl (Z)-1-octadec-9-enyl derivativeC₂₄H₄₃NO₃Ester terminusEnhanced membrane binding
1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acidC₂₃H₄₁NO₃Free carboxylic acidHigher protein affinity
Saturated C18 analogC₂₄H₄₅NO₃Fully saturated chainReduced fluidity impact

Recent Advancements (2023–2025)

Heterocyclic Derivative Synthesis

A 2023 conference report detailed the synthesis of triazolethione and oxadiazole derivatives from 5-oxopyrrolidine hydrazides, achieving yields of 68–74% via cyclocondensation reactions . This methodology could extend to the target compound for anticancer or antimicrobial agent development.

Computational Modeling

Molecular dynamics simulations predict:

  • Membrane penetration depth: 1.8 nm into DPPC bilayers.

  • Metabolic stability: t₁/₂ > 6 h in human liver microsomes (in silico).

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